4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3IN2 and a molecular weight of 312.03 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzonitrile core. It is a solid at room temperature with a melting point of 170-172°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile typically involves the introduction of the amino, iodine, and trifluoromethyl groups onto a benzonitrile core. One common method involves the nitration of a suitable precursor followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction, and the iodine atom can be added through iodination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a nitro compound .
Scientific Research Applications
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a potential intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the amino group.
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the iodine atom.
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile: Similar structure but contains a bromine atom instead of iodine.
Uniqueness
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both an iodine atom and a trifluoromethyl group, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDPZZROCNGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648650 | |
Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852569-35-8 | |
Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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